

Structure elucidation of 3-amino-3-methylbutanoic acid derivatives

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Compound of Interest

Compound Name: 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid

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An In-depth Technical Guide to the Structure Elucidation of 3-Amino-3-Methylbutanoic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-methylbutanoic acid and its derivatives represent a significant class of compounds in medicinal chemistry, primarily due to their structural analogy to γ -aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.^[1] These derivatives are explored as potential modulators of GABA receptors, making them valuable candidates for developing anticonvulsant drugs and other therapeutics for neurological disorders.^[1] The precise determination of their molecular structure is a critical prerequisite for understanding structure-activity relationships (SAR), optimizing pharmacological profiles, and advancing drug development efforts. This guide provides a comprehensive overview of the modern analytical techniques and methodologies integral to the unambiguous structure elucidation of these molecules.

Core Analytical Techniques for Structure Elucidation

The structural characterization of 3-amino-3-methylbutanoic acid derivatives relies on a synergistic combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for determining atomic connectivity and molecular formula, while X-ray crystallography provides the definitive solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure in solution. A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle.

- ^1H NMR: Identifies the chemical environments and connectivity of hydrogen atoms.
- ^{13}C NMR: Reveals the carbon framework of the molecule.
- 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms. COSY identifies coupled protons (typically H-C-C-H), HSQC correlates protons to their directly attached carbons (^1JCH), and HMBC reveals long-range correlations (^2JCH , ^3JCH) essential for connecting molecular fragments.

Table 1: Representative NMR Data for a 3-Amino-3-Methylbutanoic Acid Scaffold (Note: Chemical shifts (δ) are reported in ppm and are subject to variation based on solvent and specific derivatization.)

Atom Position	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Key HMBC Correlations (from ^1H to ^{13}C)
-COOH	10-12 (broad s)	170-180	C2, C3
-CH ₂ -	2.3 - 2.8 (s)	45-55	C1 (COOH), C3, C4/C5 (CH ₃)
-C(NH ₂)(CH ₃) ₂	-	50-60	-
-CH ₃	1.2 - 1.6 (s)	25-35	C2, C3, other CH ₃
-NH ₂	Variable (broad s)	-	C3

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized derivatives. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 3-Amino-3-Methylbutanoic Acid (Formula: C₅H₁₁NO₂)[2][3][4]

Adduct Ion	Formula	Calculated m/z
[M+H] ⁺	C ₅ H ₁₂ NO ₂ ⁺	118.08626
[M+Na] ⁺	C ₅ H ₁₁ NNaO ₂ ⁺	140.06820
[M+K] ⁺	C ₅ H ₁₁ KNO ₂ ⁺	156.04214
[M-H] ⁻	C ₅ H ₁₀ NO ₂ ⁻	116.07170

Data sourced from PubChemLite, predicted using CCSbase.[5]

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction offers the most definitive structural information. It provides precise bond lengths, bond angles, and absolute stereochemistry, which are invaluable for computational modeling and understanding receptor-ligand interactions. The molecules typically exist as zwitterions in the crystal lattice, forming extensive hydrogen-bonding networks.[6][7]

Experimental Protocols

Protocol 1: NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD) in a clean NMR tube.

- Data Acquisition: Acquire a standard set of spectra on a 400 MHz or higher spectrometer. This should include ^1H , ^{13}C , DEPT-135, COSY, HSQC, and HMBC experiments.
- Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase and baseline correction, and calibration of chemical shifts to the residual solvent peak.
- Structure Interpretation: Integrate all spectroscopic data. Use ^1H and ^{13}C spectra to identify functional groups, HSQC to link protons and carbons, and COSY and HMBC to build the carbon skeleton and place substituents.

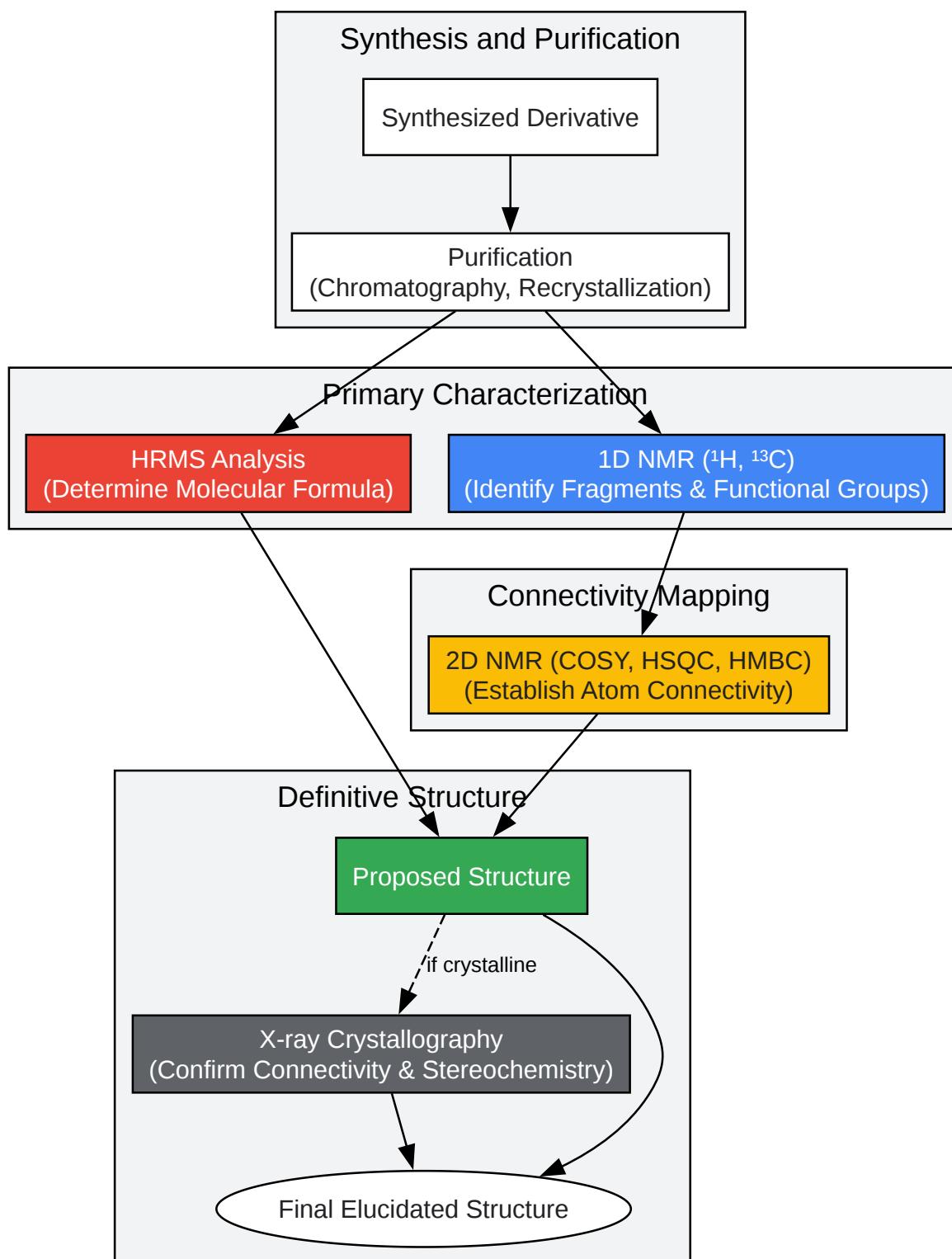
Protocol 2: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a stock solution of the sample at \sim 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water). Further dilute to a final concentration of 1-10 $\mu\text{g/mL}$.
- Instrument Setup: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) using a known standard. Set up the ESI source in either positive or negative ion mode.
- Data Acquisition: Infuse the sample solution into the instrument at a flow rate of 5-10 $\mu\text{L/min}$. Acquire data over a relevant m/z range (e.g., 50-500 amu) for several minutes to obtain a good signal average.
- Data Analysis: Determine the monoisotopic mass from the acquired spectrum. Use the instrument's software to calculate the elemental composition and compare the measured mass and isotopic pattern with the theoretical values for the proposed structure. The mass error should be below 5 ppm.

Visualized Workflows and Pathways

Structure Elucidation Workflow

The logical flow from a newly synthesized compound to a fully characterized structure involves multiple analytical steps.

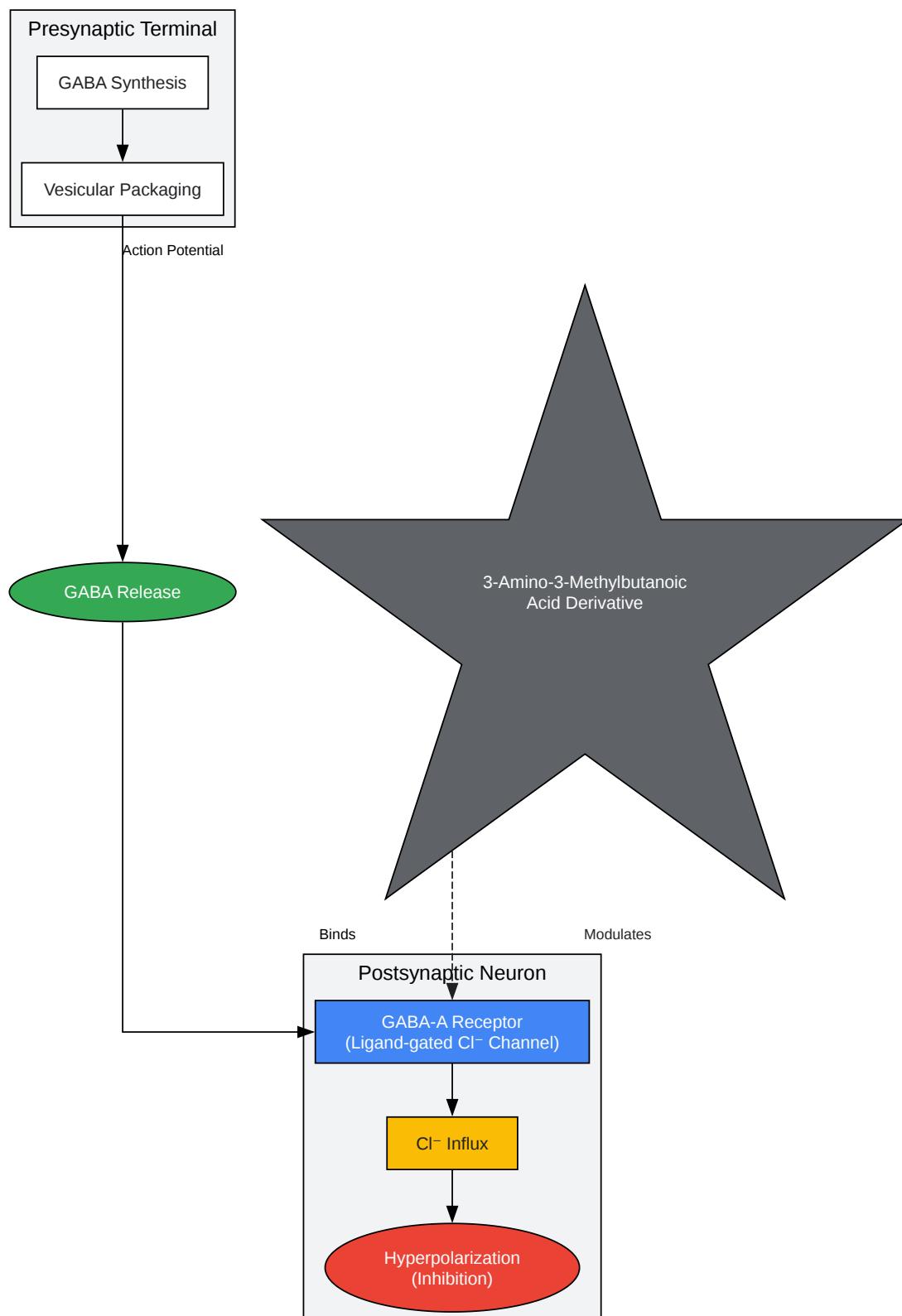


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Caption: General workflow for structure elucidation.

GABAergic Synaptic Transmission

Derivatives of 3-amino-3-methylbutanoic acid are often designed to interact with GABA receptors, particularly the ionotropic GABA-A receptor.^[8] Understanding this pathway is key to interpreting their biological activity.



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Caption: Simplified GABA-A receptor signaling pathway.

Conclusion

The structural elucidation of 3-amino-3-methylbutanoic acid derivatives is a multi-faceted process that relies on the strategic application of powerful analytical techniques. The combination of NMR spectroscopy for detailed connectivity mapping and high-resolution mass spectrometry for accurate molecular formula determination provides a robust foundation for structural assignment. When applicable, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. The detailed protocols and workflows outlined in this guide provide a clear framework for researchers to efficiently and accurately characterize these therapeutically promising molecules, thereby facilitating their advancement in the drug discovery pipeline.

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